molecular formula C18H18N4O3 B7688101 2-nitro-N-propyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline

2-nitro-N-propyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B7688101
M. Wt: 338.4 g/mol
InChI Key: QRWSWNUASIYKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitro-N-propyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline, also known as PPO, is a fluorescent probe molecule that has been widely used in scientific research. It is a small molecule that can be easily synthesized and has a unique structure that allows it to bind to specific targets in cells and tissues.

Mechanism of Action

The mechanism of action of 2-nitro-N-propyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves its ability to bind to specific targets in cells and tissues. 2-nitro-N-propyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline contains a unique structure that allows it to bind to certain molecules, such as proteins and lipids, through non-covalent interactions. Once bound, 2-nitro-N-propyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline emits fluorescence, allowing researchers to visualize the target in cells and tissues.
Biochemical and Physiological Effects:
2-nitro-N-propyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have minimal biochemical and physiological effects on cells and tissues. It is a small molecule that does not interfere with cellular processes or cause toxicity. 2-nitro-N-propyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been used in a variety of cell types and tissues, including mammalian cells, bacteria, and plant cells, with no adverse effects reported.

Advantages and Limitations for Lab Experiments

The advantages of using 2-nitro-N-propyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline in lab experiments include its ease of synthesis, high yield, and ability to label specific targets in cells and tissues. 2-nitro-N-propyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline is also highly fluorescent, allowing for easy visualization of targets in live-cell imaging studies. However, 2-nitro-N-propyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline has some limitations, including its specificity for certain targets and its inability to penetrate certain cellular structures.

Future Directions

There are many future directions for the use of 2-nitro-N-propyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline in scientific research. One direction is the development of new 2-nitro-N-propyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline derivatives that can label different targets in cells and tissues. Another direction is the use of 2-nitro-N-propyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline in combination with other fluorescent probes to study multiple targets simultaneously. Additionally, 2-nitro-N-propyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline could be used in drug discovery studies to identify new compounds that bind to specific targets in cells and tissues. Overall, the use of 2-nitro-N-propyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline in scientific research has great potential for advancing our understanding of cellular processes and disease mechanisms.

Synthesis Methods

The synthesis of 2-nitro-N-propyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves several steps. First, 2-nitro-4-chloroaniline is reacted with propylamine to form 2-nitro-N-propyl-4-chloroaniline. This compound is then reacted with p-tolyl isocyanate to form 2-nitro-N-propyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline. The synthesis of 2-nitro-N-propyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline is a relatively simple process, and the compound can be obtained in high yields.

Scientific Research Applications

2-nitro-N-propyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been widely used in scientific research as a fluorescent probe molecule. It can be used to label specific targets in cells and tissues, allowing researchers to study their localization, expression, and function. 2-nitro-N-propyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been used to label proteins, lipids, and nucleic acids, as well as to study organelles and subcellular structures. 2-nitro-N-propyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline has also been used in live-cell imaging studies to monitor changes in target expression and localization over time.

properties

IUPAC Name

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-3-10-19-15-9-8-14(11-16(15)22(23)24)18-20-17(21-25-18)13-6-4-12(2)5-7-13/h4-9,11,19H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWSWNUASIYKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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